N'-(3,5-Difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide
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Overview
Description
N'-(3,5-Difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a difluorophenyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-(3,5-Difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves multiple steps, starting with the preparation of the difluorophenyl derivative The initial step may include the reaction of 3,5-difluorophenol with an appropriate halogenating agent to introduce the difluorophenyl group
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the specific requirements of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N'-(3,5-Difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N'-(3,5-Difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N'-(3,5-Difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N'-(2,6-Difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide
N'-(3,5-Dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide
N'-(3,5-Difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Uniqueness: N'-(3,5-Difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide stands out due to its specific substitution pattern and the presence of the difluorophenyl group, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
N'-(3,5-difluorophenyl)-1-methyl-6-oxopyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c1-18-7-8(2-3-12(18)19)13(20)17-16-11-5-9(14)4-10(15)6-11/h2-7,16H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVXBLFZOQBLSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NNC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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